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molecular formula C11H11ClO2 B8319558 7-Chloro-3-hydroxy-2,2-dimethyl-indan-1-one

7-Chloro-3-hydroxy-2,2-dimethyl-indan-1-one

Cat. No. B8319558
M. Wt: 210.65 g/mol
InChI Key: LYCQRLOZNMWVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436035B2

Procedure details

To a solution of chloro-2,2-dimethyl-indan-1,3-dione (1.82 g, 8.7 mmol) in ethanol (100 mL) at −40° C. is added NaBH4 (100 mg, 2.6 mmol). The reaction is warmed to −20° C. and stirred for 1 hour. The reaction is diluted with saturated aqueous NH4Cl and concentrated in vacuo to remove the volatile organics. The mixture is then diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted an additional time with ethyl acetate and the organic layers are combined, dried over Na2SO4, filtered and concentrated to afford 7-chloro-3-hydroxy-2,2-dimethyl-indan-1-one without the need for further purification; MS: (ESI) m/z 211.15 (M+H)+
Name
chloro-2,2-dimethyl-indan-1,3-dione
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:14])[C:5]([CH3:13])([CH3:12])[C:6]2=[O:11].[BH4-].[Na+]>C(O)C.[NH4+].[Cl-]>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:14])[C:5]([CH3:12])([CH3:13])[CH:6]2[OH:11] |f:1.2,4.5|

Inputs

Step One
Name
chloro-2,2-dimethyl-indan-1,3-dione
Quantity
1.82 g
Type
reactant
Smiles
ClC1=C2C(C(C(C2=CC=C1)=O)(C)C)=O
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the volatile organics
ADDITION
Type
ADDITION
Details
The mixture is then diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted an additional time with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC=C2C(C(C(C12)=O)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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